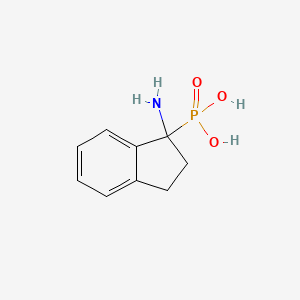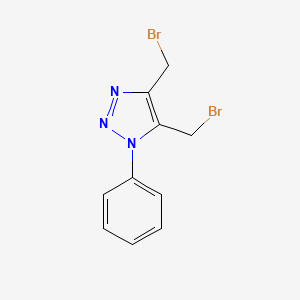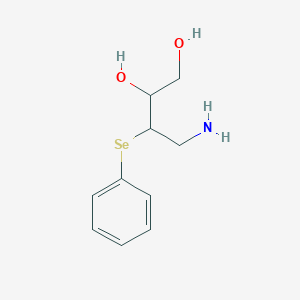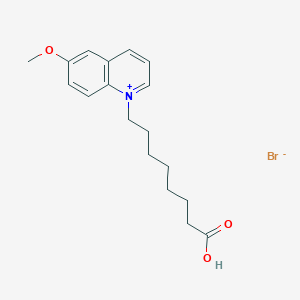
Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide is a quaternary ammonium compound with a quinolinium core This compound is known for its unique structural features, which include a carboxyheptyl chain and a methoxy group attached to the quinolinium ring The bromide ion serves as the counterion to balance the charge of the quinolinium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide typically involves the quaternization of quinoline derivatives. One common method involves the reaction of 6-methoxyquinoline with 7-bromoheptanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the bromide ion is displaced by the quinoline nitrogen, forming the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinolinium ring can be reduced to form a dihydroquinoline derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium iodide (NaI) can be used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinolinium salts with different counterions.
Scientific Research Applications
Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers with specific properties.
Mechanism of Action
The mechanism of action of Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. The methoxy and carboxyheptyl groups play a crucial role in modulating the compound’s hydrophobicity and membrane affinity.
Comparison with Similar Compounds
Similar Compounds
Quinolinium, 1-(7-carboxyheptyl)-6-hydroxy-, bromide: Similar structure but with a hydroxy group instead of a methoxy group.
Pyridinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide: Similar structure but with a pyridinium core instead of a quinolinium core.
Imidazolium, 1-(7-carboxyheptyl)-6-methoxy-, bromide: Similar structure but with an imidazolium core instead of a quinolinium core.
Uniqueness
Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide is unique due to its specific combination of functional groups and its quinolinium core The presence of the methoxy group enhances its lipophilicity, while the carboxyheptyl chain provides additional flexibility and interaction sites
Properties
CAS No. |
142094-31-3 |
|---|---|
Molecular Formula |
C18H24BrNO3 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
8-(6-methoxyquinolin-1-ium-1-yl)octanoic acid;bromide |
InChI |
InChI=1S/C18H23NO3.BrH/c1-22-16-10-11-17-15(14-16)8-7-13-19(17)12-6-4-2-3-5-9-18(20)21;/h7-8,10-11,13-14H,2-6,9,12H2,1H3;1H |
InChI Key |
RSQATUGWJKUOFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)CCCCCCCC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


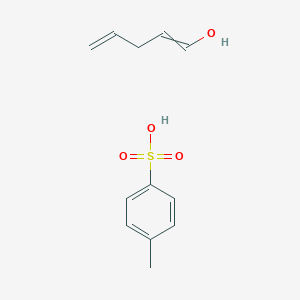
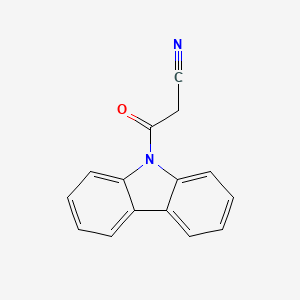
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
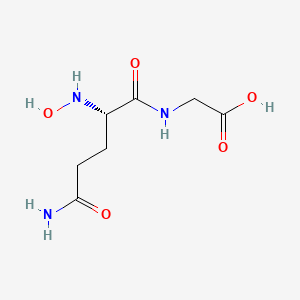
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)
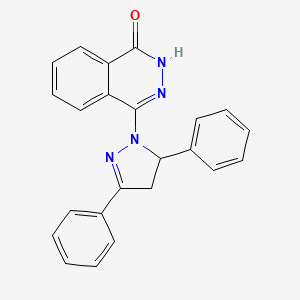
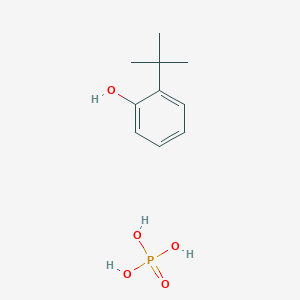

![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
